molecular formula C9H8O2 B3187549 2-Hydroxy-2,3-Dihydro-1H-inden-1-one CAS No. 1579-16-4

2-Hydroxy-2,3-Dihydro-1H-inden-1-one

Cat. No.: B3187549
CAS No.: 1579-16-4
M. Wt: 148.16 g/mol
InChI Key: XEZMWIFCFZCFPJ-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1579-16-4) is a high-purity indanone derivative serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound is a key precursor for the development of pharmaceutically active molecules, particularly through its use in synthesizing indanone-based Mannich bases . Recent studies have demonstrated that such derivatives exhibit significant biological activity, including potent inhibition of enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE) . Some Mannich base derivatives have shown Ki values in the nanomolar range against AChE, outperforming established reference compounds, highlighting their potential in neurodegenerative disease research . Furthermore, these derivatives have been evaluated for selective cytotoxicity against various human cancer cell lines, making the 1-indanone scaffold a valuable structure in anticancer agent discovery . The molecule is also relevant in coordination chemistry, where it can be derived from precursors like (1R,2S)-(+)-1-aminoindan-2-ol for the synthesis of metal complexes . This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

CAS No.

1579-16-4

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8,10H,5H2

InChI Key

XEZMWIFCFZCFPJ-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C21)O

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Key Structural Analogues :

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (): Substituents: Hydroxy at position 3, isopropyl and methyl groups at position 3. Bioactivity: Exhibits allelopathic activity (IC₅₀ = 0.34 mM for hypocotyl growth inhibition in L. sativum) .

(E)-2-(3-Chlorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (): Substituents: Chlorobenzylidene at position 2, methoxy groups at positions 5 and 4. Crystallography: Dihedral angle of 8.56° between the indanone and benzylidene rings, with intermolecular C–H⋯O hydrogen bonds .

2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) ():

  • Substituents : Dibromo-hydroxybenzylidene at position 2.
  • Bioactivity : Inhibits Topoisomerase IIα (Top2), a target in cancer therapy, with structural diversity compared to classical Top2 inhibitors like VM26 .

(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one ():

  • Substituents : Indole-methylene group at position 2.
  • Electronic Properties : DFT calculations (B3LYP/6-31G(d,p)) show a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. Exhibits strong antimicrobial activity against E. coli and B. subtilis .

Physicochemical Properties
  • Solubility: Hydroxy groups enhance water solubility (e.g., 2-hydroxy vs. non-polar benzylidene derivatives).
  • Stability : Benzylidene derivatives (e.g., ) show enhanced π-π stacking, improving crystalline stability .
  • Reactivity : The 2-hydroxy group facilitates hydrogen bonding, influencing drug-receptor interactions (e.g., aggrecanase inhibitors ).

Q & A

Q. Table 1: Comparative Reactivity of Indenone Derivatives

Compound Substituent Reactivity (t₁/₂ in H₂O) Key Interaction
2-Hydroxy-indenone–OH48 hrs (pH 7)H-bonding
4-Fluoro-5-methoxy-indenone–F, –OCH₃>72 hrs (pH 7)Lipophilic stacking
7-Iodo-indenone–I24 hrs (pH 7)Halogen bonding

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